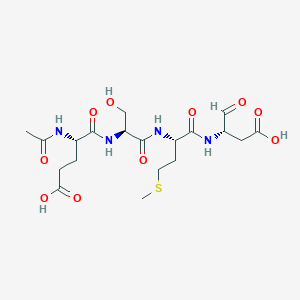

Ac-ESMD-CHO

Descripción general

Descripción

El dexpramipexole dihidrocloruro es un compuesto amino-benzotiazol sintético que ha despertado un gran interés en las comunidades médica y científica. Inicialmente desarrollado como tratamiento para la esclerosis lateral amiotrófica (ELA), ha demostrado potencial en la reducción de eosinófilos en sangre y tejidos, convirtiéndolo en un candidato prometedor para el tratamiento del asma eosinofílica y otras enfermedades asociadas a eosinófilos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El dexpramipexole dihidrocloruro se sintetiza mediante un método quimioenzimático. El proceso implica la preparación de ®-N-(6-hidroxi-4,5,6,7-tetrahidrobenzo[d]tiazol-2-il)acetamida, un sintón clave. Este compuesto se obtiene con un alto exceso enantiomérico a través de transesterificaciones irreversibles catalizadas por lipasa A de Candida antarctica .

Métodos de producción industrial

La producción industrial del dexpramipexole dihidrocloruro implica la optimización de las condiciones de reacción para lograr altos rendimientos y pureza. El proceso normalmente incluye varios pasos de purificación y cristalización para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El dexpramipexole dihidrocloruro experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran dexpramipexole dihidrocloruro incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar rendimientos óptimos .

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados del dexpramipexole, que se estudian por sus posibles aplicaciones terapéuticas. Estos derivados a menudo muestran una eficacia mejorada y efectos secundarios reducidos en comparación con el compuesto original .

Aplicaciones Científicas De Investigación

El dexpramipexole dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El dexpramipexole dihidrocloruro ejerce sus efectos al dirigirse a los eosinófilos, un tipo de glóbulo blanco involucrado en las respuestas inflamatorias. El mecanismo exacto no se comprende completamente, pero se cree que interfiere con la maduración de los eosinófilos en la médula ósea, lo que lleva a una reducción en el conteo de eosinófilos en la sangre y los tejidos . Esta acción ayuda a aliviar los síntomas en afecciones como el asma eosinofílica y el síndrome hipereosinofílico .

Comparación Con Compuestos Similares

Compuestos similares

Pramipexole: Un agonista de la dopamina utilizado para tratar la enfermedad de Parkinson y el síndrome de piernas inquietas.

Derivados de benzo[d]tiazol: Una clase de compuestos con diversas actividades farmacológicas, incluidas propiedades antiinflamatorias y anticancerígenas.

Singularidad

El dexpramipexole dihidrocloruro es único debido a su acción dirigida a los eosinófilos, lo que lo diferencia de otros derivados de benzo[d]tiazol. Su potencial como tratamiento para enfermedades asociadas a eosinófilos destaca su importancia en la investigación médica y la terapia .

Actividad Biológica

Ac-ESMD-CHO (acetyl-ESMD-aldehyde) is a synthetic peptide that serves as an important inhibitor of caspase-3 and caspase-7, enzymes that play crucial roles in apoptosis (programmed cell death). This article explores the biological activity of this compound, its mechanism of action, and its implications in research and potential therapeutic applications.

This compound inhibits the proteolytic cleavage of the caspase-3 precursor peptide (CPP32) at specific sites, thereby preventing the maturation and activation of caspase-3. The cleavage at the ESMD site is particularly significant as it leads to the formation of active caspase-3 subunits (p17 and p12), which are essential for executing apoptotic processes . The inhibition by this compound indicates its potential role in modulating apoptotic pathways, particularly in conditions where apoptosis is dysregulated, such as cancer.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its role as a selective inhibitor of caspase activity. Below is a summary table detailing the findings from key studies:

Case Studies and Research Findings

Several research studies have utilized this compound to explore its effects on apoptosis in different cellular contexts:

- Cancer Research : In a study investigating the effects of various caspase inhibitors on tumor cell lines, this compound was shown to significantly reduce apoptosis induced by chemotherapeutic agents. This suggests that this compound could be used to enhance the efficacy of cancer therapies by preventing unwanted cell death in non-target cells .

- Neurodegenerative Diseases : Another research initiative examined the role of this compound in models of neurodegeneration, where it was found to protect neuronal cells from apoptosis induced by toxic agents. This points to its potential application in treating conditions like Alzheimer’s disease .

- Cellular Stress Responses : A study focused on cellular stress responses revealed that this compound could modulate apoptotic pathways during oxidative stress, providing insights into its possible use in conditions characterized by excessive cell death due to oxidative damage .

Propiedades

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O10S/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTYMGFOGZRIHG-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.